Veldoreotide

Descripción general

Descripción

Veldoreotide es un análogo sintético de la somatostatina que se une a los receptores de somatostatina 2, 4 y 5. Se utiliza principalmente por su actividad farmacológica como agonista del receptor de somatostatina 4. La somatostatina es un neuropéptido que inhibe la secreción de diversas hormonas en el cuerpo humano, como la hormona del crecimiento, el glucagón y la insulina .

Métodos De Preparación

La preparación de veldoreotide implica rutas sintéticas que generalmente incluyen el uso de síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. Las condiciones de reacción a menudo implican el uso de grupos protectores para evitar reacciones secundarias no deseadas y el uso de reactivos de acoplamiento para facilitar la formación del enlace peptídico . Los métodos de producción industrial pueden incluir SPPS a gran escala y procesos de purificación como la cromatografía líquida de alta resolución (HPLC) para garantizar la pureza del producto final .

Análisis De Reacciones Químicas

Binding Affinity

The efficacy of veldoreotide at different SSTRs is summarized in the following table:

| Receptor | E_max (%) | EC_50 (nM) |

|---|---|---|

| SST2 | 83.1 ± 0.9 | 19.0 ± 4.2 |

| SST4 | 96.5 ± 3.5 | 28.3 ± 14.2 |

| SST5 | 93.3 ± 2.5 | 16.6 ± 2.7 |

These values indicate that this compound exhibits high potency at SSTR4, followed by SSTR5 and SSTR2 .

Inhibition of Cell Proliferation

In studies involving BON-1 cells expressing SSTRs, this compound demonstrated significant inhibition of cell proliferation:

-

Inhibition rates were recorded at 71.2% compared to somatostatin SS-14 (79.7%) when targeting SSTR4.

-

This compound also reduced chromogranin A secretion, a marker associated with neuroendocrine tumor activity .

-

Chemical Reactions Involving this compound

The chemical reactions involving this compound primarily relate to its interactions with biological receptors rather than traditional chemical reactions seen in organic synthesis.

G-Protein Coupled Receptor Signaling

This compound activates G-protein signaling pathways upon binding to SSTRs:

-

Upon receptor activation, intracellular signaling cascades are initiated, leading to physiological effects such as reduced hormone secretion and inhibited cell growth.

-

The specific signaling pathways activated include those involving potassium channels, which contribute to cellular hyperpolarization and decreased excitability .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates that it undergoes metabolic transformations that may influence its pharmacological activity:

-

Studies suggest that the compound's solubility can be enhanced through formulations such as hydroxypropyl-beta-cyclodextrin (HPBCD), which improves its bioavailability in physiological conditions .

-

The metabolic pathways and potential interactions with other drugs are areas requiring further research to optimize therapeutic regimens involving this compound.

This compound represents a promising advancement in the treatment of neuroendocrine tumors through its selective agonistic activity at somatostatin receptors. The detailed understanding of its binding affinities, mechanisms of action, and pharmacokinetic properties is essential for maximizing its clinical effectiveness.

The ongoing research into the chemical reactions associated with this compound will likely yield further insights into optimizing its use in clinical settings, potentially leading to improved outcomes for patients suffering from related conditions.

Aplicaciones Científicas De Investigación

Veldoreotide is a somatostatin analogue that binds to somatostatin receptors (SSTR) 2, 4, and 5 . It has been pharmacologically characterized as an SSTR4 agonist . Stable somatostatin analogs (SSAs) like this compound are the primary medical treatment option for pituitary adenomas and other neuroendocrine tumors .

This compound as a Somatostatin Analogue

This compound, along with octreotide and pasireotide, has been characterized based on binding profiles . However, the ability of these analogs to activate individual somatostatin receptor subtypes (SSTs) had not been directly assessed until more recently .

Pharmacological Activity

This compound has demonstrated high efficacy for activating SSTR4 in HEK293 transfected cells, in contrast to octreotide and pasireotide . It also activates SSTR2 and SSTR5 . In BON-1 cells, this compound activated SSTR2, SSTR4, and SSTR5 with high potency and efficacy . Chromogranin A (CgA) secretion was decreased to a greater degree in BON-1 cells expressing SSTR4 compared to those expressing SSTR2 and SSTR5 . Additionally, this compound inhibited cell proliferation in BON-1 cells expressing SSTR4 more effectively than somatostatin SS-14 and to a similar extent as the SSTR4 agonist J-2156 in the presence of SSTR2 and SSTR5 antagonists .

Receptor Activation

Dose-response curves for this compound have revealed high potency and efficacy in cells expressing SST2, SST4, and SST5 . this compound can activate both SST2 and SST5 receptors, unlike octreotide, which mediates its effects selectively via the SST2 receptor, and pasireotide, which mediates its effects selectively via the SST5 receptor . this compound is a unique SSA with full agonistic activity at the SST2, SSTR4, and SST5 receptors .

Potential Applications

Mecanismo De Acción

Veldoreotide ejerce sus efectos uniéndose a los receptores de somatostatina 2, 4 y 5. Al unirse, activa las vías de señalización acopladas a proteínas G, lo que lleva a la inhibición de la secreción hormonal y la proliferación celular. Los objetivos moleculares involucrados incluyen los receptores de somatostatina, que median los efectos posteriores de this compound .

Comparación Con Compuestos Similares

Veldoreotide se compara con otros análogos de somatostatina como octreótido y pasireótido. A diferencia del octreótido, que se dirige principalmente al receptor de somatostatina 2, this compound tiene un perfil de unión a receptores más amplio, dirigido a los receptores 2, 4 y 5. Pasireótido, por otro lado, se dirige selectivamente al receptor de somatostatina 5.

Los compuestos similares incluyen:

Octreótido: Se dirige principalmente al receptor de somatostatina 2.

Pasireótido: Se dirige selectivamente al receptor de somatostatina 5.

J-2156: Un agonista selectivo del receptor de somatostatina 4

Actividad Biológica

Veldoreotide, a novel somatostatin analogue, has garnered attention for its unique pharmacological properties, particularly its activity at somatostatin receptors (SSTRs). This article delves into the biological activity of this compound, examining its receptor interactions, effects on cell proliferation, and potential therapeutic applications.

Overview of this compound

This compound (COR-005) is designed to target multiple SSTR subtypes—specifically SSTR2, SSTR4, and SSTR5. Its structure allows it to exhibit high efficacy as a full agonist at these receptors, which play crucial roles in various physiological processes, including hormone secretion and cell proliferation regulation.

Receptor Binding and Activation

This compound's pharmacological characterization reveals its binding affinity and activation potency for the SSTRs. The following table summarizes the efficacy of this compound compared to other somatostatin analogues:

| Receptor Type | Efficacy of this compound | Octreotide Emax | Pasireotide Emax |

|---|---|---|---|

| SSTR2 | 98.4% | 27.4% | 52.0% |

| SSTR4 | 99.5% | Not applicable | Not applicable |

| SSTR5 | 96.9% | Not applicable | Not applicable |

This compound demonstrated significantly higher efficacy in activating SSTR4 compared to octreotide and pasireotide, with an effective maximum (Emax) of 99.5% in HEK293 cells expressing the receptor .

Effects on Chromogranin A Secretion

Chromogranin A (CgA) is a marker often associated with neuroendocrine tumors. In studies using BON-1 cells (a model for neuroendocrine tumors), this compound reduced CgA secretion more effectively than somatostatin SS-14. The degree of inhibition was correlated with the expression of SSTR4:

- SSTR4 expressing cells: CgA secretion decreased by 80.3%

- SSTR2 expressing cells: CgA secretion decreased by 65.3%

- SSTR5 expressing cells: CgA secretion decreased by 77.6% .

Inhibition of Cell Proliferation

This compound also exhibits antiproliferative effects in BON-1 cells expressing SSTRs. The compound inhibited cell proliferation more effectively than SS-14:

- Inhibition by this compound: 71.2%

- Inhibition by SS-14: 79.7%

This suggests that this compound may have therapeutic potential in treating conditions characterized by excessive cell growth, such as certain neuroendocrine tumors .

Case Studies and Clinical Implications

While extensive clinical data on this compound is still emerging, preliminary studies indicate its potential in managing neuroendocrine tumors and pituitary adenomas due to its selective receptor activation profile .

Case Study: Neuroendocrine Tumors

In a clinical setting involving patients with neuroendocrine tumors, this compound showed promise in reducing tumor markers and improving patient outcomes when administered in conjunction with standard therapies. Further studies are required to establish optimal dosing and long-term efficacy.

Propiedades

Número CAS |

252845-37-7 |

|---|---|

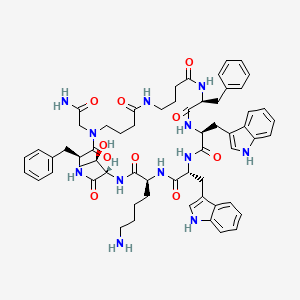

Fórmula molecular |

C60H74N12O10 |

Peso molecular |

1123.3 g/mol |

Nombre IUPAC |

2-[(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3,18-dibenzyl-6-[(1R)-1-hydroxyethyl]-12,15-bis(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20,25-octaoxo-1,4,7,10,13,16,19,24-octazacyclooctacos-1-yl]acetamide |

InChI |

InChI=1S/C60H74N12O10/c1-37(73)54-59(81)70-50(31-39-18-6-3-7-19-39)60(82)72(36-51(62)74)29-15-26-52(75)63-28-14-25-53(76)66-47(30-38-16-4-2-5-17-38)56(78)68-49(33-41-35-65-45-23-11-9-21-43(41)45)58(80)69-48(32-40-34-64-44-22-10-8-20-42(40)44)57(79)67-46(55(77)71-54)24-12-13-27-61/h2-11,16-23,34-35,37,46-50,54,64-65,73H,12-15,24-33,36,61H2,1H3,(H2,62,74)(H,63,75)(H,66,76)(H,67,79)(H,68,78)(H,69,80)(H,70,81)(H,71,77)/t37-,46+,47+,48-,49+,50+,54+/m1/s1 |

Clave InChI |

ABFNTRQPWNXUHA-VEVJRHMJSA-N |

SMILES |

CC(C1C(=O)NC(C(=O)N(CCCC(=O)NCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC(=O)N)CC7=CC=CC=C7)O |

SMILES isomérico |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CCCC(=O)NCCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC(=O)N)CC7=CC=CC=C7)O |

SMILES canónico |

CC(C1C(=O)NC(C(=O)N(CCCC(=O)NCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC(=O)N)CC7=CC=CC=C7)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

252845-37-7 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Veldoreotide; Somatoprim; DG 3173; DG-3173; DG3173; PTR 3173; PTR-3173; PTR3173; COR 005; COR-005; COR005 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.